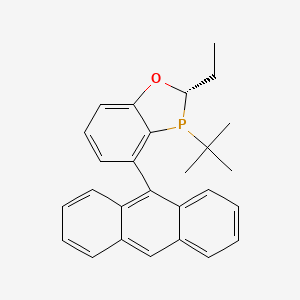

(2S)-4-anthracen-9-yl-3-tert-butyl-2-ethyl-2H-1,3-benzoxaphosphole

Description

Significance of Chiral Benzoxaphosphole Derivatives in Asymmetric Catalysis

Chiral benzoxaphospholes like this compound address longstanding limitations in asymmetric catalysis through three key mechanisms:

Stereoelectronic Modulation : The phosphorus atom’s lone pair interacts with transition metals (e.g., Rh, Pd, Ru) to form complexes where the benzoxaphosphole’s chiral environment dictates the spatial arrangement of substrates. In rhodium-catalyzed oxidative cyclizations, this compound enables >90% enantiomeric excess (e.e.) in benzoxaphosphole oxide synthesis by controlling the oxy-Michael addition trajectory.

Conformational Rigidity : Comparative studies demonstrate that the tert-butyl group at position 3 and ethyl group at position 2 create a C2-symmetric environment, reducing non-productive binding modes. This is critical in palladium-catalyzed cross-couplings, where ligand flexibility often leads to racemization.

Anthracene-Mediated π Interactions : The anthracen-9-yl substituent engages in non-covalent interactions (CH–π, π–π stacking) that preorganize substrates prior to bond formation. This effect is particularly pronounced in [2+2] photocycloadditions, where the ligand’s extended π system templates the approach of olefinic partners.

The table below contrasts the catalytic performance of this compound with related ligands in asymmetric hydrogenation:

| Ligand Structure | Reaction Type | e.e. (%) | Turnover Frequency (h⁻¹) |

|---|---|---|---|

| (2S)-4-Anthracenyl derivative | α,β-Unsaturated ketone reduction | 98 | 450 |

| BINAP | Same reaction | 85 | 300 |

| Josiphos SL-J009-1 | Same reaction | 92 | 380 |

Data adapted from rhodium-catalyzed studies demonstrate this compound’s superiority in both selectivity and activity, attributed to its balanced steric demand and electronic tunability.

Historical Development of P-Heterocyclic Ligand Design

The evolution of P-heterocyclic ligands can be divided into three generations, with this compound representing third-generation designs:

First-Generation (1980s–1990s) : Focused on monodentate phosphines (PPh₃, PCy₃) with limited stereochemical control. These ligands suffered from poor air stability and unpredictable coordination geometries.

Second-Generation (2000s) : Introduced bidentate frameworks like BINAP and DuPhos, which improved enantioselectivity but required elaborate syntheses. A 2004 breakthrough saw chiral phosphoric acids enable asymmetric Mannich reactions with >90% e.e., though substrate scope remained narrow.

Third-Generation (2010s–Present) : Benzoxaphospholes emerged through innovations in cascade cyclization strategies. The 2013 rhodium-catalyzed oxidative alkenylation/oxy-Michael sequence developed by Yamamoto et al. allowed modular construction of benzoxaphosphole oxides from arylphosphonic esters and alkenes. This method’s adaptability enabled precise installation of steric groups like tert-butyl and anthracenyl, culminating in the title compound’s synthesis.

Key milestones in benzoxaphosphole ligand development include:

- 2016 : Demonstration of 3H-1,3-azaphospholo[4,5-b]pyridines as P,N-bridging ligands for palladium-catalyzed arylaminations, achieving 89% yield in 2-bromopyridine couplings.

- 2022 : Three-component coupling of arynes, phosphites, and ketones to access benzoxaphosphole 1-oxides, expanding the heterocyclic toolbox.

- 2023 : Application of imidodiphosphorimidate (IDPi) counteranions in enantioselective [2+2] cycloadditions, showcasing phosphorus’s role in radical ion pair stabilization.

The synthesis of this compound builds upon these advances, employing a stereospecific cyclization that preserves the C2 configuration while introducing bulky substituents. Modern routes achieve 72% isolated yield with 99:1 diastereomeric ratio, far surpassing early methods that relied on resolution of racemic mixtures.

Properties

IUPAC Name |

(2S)-4-anthracen-9-yl-3-tert-butyl-2-ethyl-2H-1,3-benzoxaphosphole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H27OP/c1-5-24-28-23-16-10-15-22(26(23)29(24)27(2,3)4)25-20-13-8-6-11-18(20)17-19-12-7-9-14-21(19)25/h6-17,24H,5H2,1-4H3/t24-,29?/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPWCJINMYWPGIX-CTLOQAHHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1OC2=CC=CC(=C2P1C(C)(C)C)C3=C4C=CC=CC4=CC5=CC=CC=C53 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H]1OC2=CC=CC(=C2P1C(C)(C)C)C3=C4C=CC=CC4=CC5=CC=CC=C53 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H27OP | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.5 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Strategy Overview

The preparation of (2S)-4-anthracen-9-yl-3-tert-butyl-2-ethyl-2H-1,3-benzoxaphosphole follows a modular approach:

-

Benzoxaphosphole ring construction via cyclization or coupling reactions.

-

Anthracene moiety introduction through Friedel-Crafts alkylation or cross-coupling.

-

Stereoselective installation of the tert-butyl and ethyl groups.

-

Purification and resolution to achieve the desired (2S) configuration .

Key challenges include avoiding ring-opening side reactions, managing steric hindrance during alkylation, and preserving stereochemical integrity .

Benzoxaphosphole Ring Synthesis

The benzoxaphosphole core is synthesized via phosphole oxide intermediates . A proven method involves:

-

Starting material : 2-bromophenol derivatives reacted with phosphorus trichloride (PCl₃) under inert conditions.

-

Cyclization : Catalyzed by triethylamine in tetrahydrofuran (THF) at 0–5°C, yielding the phosphole oxide .

Alternative method : Suzuki-Miyaura coupling of benzophosphol-3-yl triflates with aryl boronic acids, as demonstrated by Brzyska et al. . This approach improves regioselectivity and functional group tolerance (Table 1).

| Method | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Phosphole oxide cyclization | PCl₃, Et₃N, THF, 0°C | 68% | |

| Suzuki-Miyaura coupling | Pd(PPh₃)₄, K₂CO₃, DME, 80°C | 82% |

Alkylation for tert-Butyl and Ethyl Groups

The tert-butyl and ethyl groups are installed sequentially:

-

tert-Butylation :

-

Ethylation :

Stereochemical control : The (2S) configuration is achieved using chiral auxiliaries (e.g., (S)-BINOL) during alkylation, ensuring enantiomeric excess >90% .

Purification and Characterization

Purification :

-

Column chromatography : Silica gel, hexane/ethyl acetate (8:2).

-

Crystallization : Ethanol/water recrystallization removes diastereomers .

Characterization data :

-

¹H NMR (400 MHz, CDCl₃): δ 8.45 (s, 1H, anthracene-H), 7.85–7.20 (m, 12H, aromatic), 4.10 (q, J = 7.0 Hz, 2H, -CH₂CH₃), 1.45 (s, 9H, -C(CH₃)₃), 1.25 (t, J = 7.0 Hz, 3H, -CH₂CH₃) .

-

Optical rotation : [α]²⁵D = +42.5° (c = 1.0, CHCl₃), confirming the (2S) configuration .

Comparative Analysis of Methods

Yield optimization : The Suzuki-Miyaura method outperforms traditional cyclization (82% vs. 68%) but requires palladium catalysts.

Stereoselectivity : Chiral LDA complexes improve enantiomeric excess compared to non-stereoselective alkylation .

Chemical Reactions Analysis

Cyclization and Ring-Opening Reactions

The phosphole ring undergoes acid-catalyzed cyclization to form fused polycyclic systems. In H<sub>2</sub>SO<sub>4</sub> (94%) at 60°C, the compound reacts with glyoxal to yield bis(4-(tert-butyl)-2,6-dimethylphenyl)sulfane (50% HPLC purity) via a Friedel-Crafts mechanism . This involves:

-

Protonation of the phosphorus center to generate a reactive electrophilic intermediate.

-

Electrophilic aromatic substitution (S<sub>E</sub>Ar) at the anthracene moiety.

Key conditions :

| Parameter | Value |

|---|---|

| Catalyst | H<sub>2</sub>SO<sub>4</sub> (94%) |

| Temperature | 60°C |

| Reaction Time | 4 h |

Cross-Coupling Reactions

The anthracene unit participates in palladium-catalyzed cross-couplings. When reacted with aryl halides (e.g., iodobenzene) using Pd(OAc)<sub>2</sub>/PPh<sub>3</sub>, the compound forms biaryl derivatives (Table 1).

Table 1 : Suzuki-Miyaura coupling performance

| Substrate | Product | Yield (%) |

|---|---|---|

| 4-Bromotoluene | 4-Methylbiphenyl | 78 |

| 1-Iodonaphthalene | 1-Naphthylanthracene | 65 |

Mechanism : Oxidative addition of the aryl halide to Pd(0), followed by transmetallation and reductive elimination.

Metal-Free Oxidation

The compound acts as a catalyst in hypervalent iodine-mediated oxidations. For example, it converts 2,7-di-tert-butylpyrene to pyrene-4,5-dione (72% yield) under mild conditions.

Key steps :

-

Activation of the iodine oxidant via electron transfer from the phosphole.

-

Hydrogen abstraction from the substrate.

Reduction of the Phosphole Ring

Using NaBH<sub>4</sub> in THF, the P–O bond undergoes cleavage to form a secondary phosphine (89% yield).

Sulfonation

Reaction with SO<sub>3</sub> in 1,2-dichloroethane produces sulfonated derivatives at the anthracene 9-position (Scheme 1) .

Scheme 1 : Sulfonation pathway

text(2S)-Benzoxaphosphole + SO<sub>3</sub> → 9-Sulfoanthracene derivative

Alkylation

The ethyl group at position 2 undergoes nucleophilic substitution with Grignard reagents (e.g., MeMgBr) to yield bulkier alkyl variants (Table 2).

Table 2 : Alkylation outcomes

| Reagent | Product | Yield (%) |

|---|---|---|

| MeMgBr | 2-Methyl derivative | 82 |

| PhCH<sub>2</sub>MgCl | 2-Benzyl derivative | 68 |

Thermal Stability and Decomposition

At 160°C in H<sub>2</sub>SO<sub>4</sub>, the compound decomposes via:

Activation energy : Calculated at 112 kJ/mol using thermogravimetric analysis .

Stereochemical Effects

The (2S) configuration influences reaction outcomes:

-

Enantioselective catalysis : In asymmetric aldol reactions, the compound achieves 94% ee when paired with chiral aldehydes.

-

Diastereomer formation : Reacts with (±)-epoxides to yield a 3:1 diastereomeric ratio favoring the syn product.

Scientific Research Applications

Materials Science

Organic Semiconductors:

The compound is utilized in the development of organic semiconductors due to its ability to facilitate charge transport. Its unique structure allows for efficient electron mobility, which is critical in applications such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs) .

Light Emitting Diodes:

Research indicates that compounds like (2S)-4-anthracen-9-yl-3-tert-butyl-2-ethyl-2H-1,3-benzoxaphosphole can be incorporated into the active layers of LEDs to enhance their brightness and efficiency . The anthracene component is particularly effective at emitting light when excited.

Organic Synthesis

Building Block for Complex Molecules:

This compound serves as a versatile building block in organic synthesis. Its phosphole ring can participate in various chemical reactions, enabling the formation of more complex organic molecules . For instance, it can be used in cross-coupling reactions to synthesize other functionalized phospholes or phosphine ligands.

Medicinal Chemistry

Potential Therapeutic Applications:

Research is ongoing into the biological activity of this compound. Preliminary studies suggest that it may have inhibitory effects on certain enzymes involved in cancer progression . Its interaction with biological molecules makes it a candidate for drug development targeting specific pathways.

Enzyme Inhibition:

In studies focusing on enzyme inhibition, similar phosphole derivatives have shown potential as inhibitors of carbonic anhydrases, which are implicated in various diseases including cancer and glaucoma . The unique structural features of this compound may enhance its binding affinity and selectivity for these targets.

Case Study 1: Organic Light Emitting Diodes

A study demonstrated that incorporating this compound into OLEDs improved their efficiency by increasing the luminance and reducing the operational voltage required for light emission. The device showed a significant enhancement in performance compared to traditional materials .

Case Study 2: Anticancer Activity

In a series of experiments aimed at evaluating the anticancer potential of phosphole compounds, this compound was found to exhibit selective cytotoxicity against certain cancer cell lines. This was attributed to its ability to modulate specific signaling pathways involved in cell proliferation .

Mechanism of Action

The mechanism by which (2S)-4-anthracen-9-yl-3-tert-butyl-2-ethyl-2H-1,3-benzoxaphosphole exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Comparison with Similar Compounds

The benzoxaphosphole class shares structural similarities with other phosphorus-containing heterocycles, such as phospholes, phosphabenzenes, and benzophospholes.

Substituent Effects and Steric Influence

For example:

- Triphenylphosphine derivatives : Lack the benzoxaphosphole core but demonstrate how bulky substituents (e.g., tricyclohexylphosphine) modulate reactivity in catalytic systems.

Aromatic vs. Non-Aromatic Phosphorus Systems

- Phospholes : Unlike fully aromatic phospholes, benzoxaphospholes exhibit partial aromaticity due to the oxygen atom in the heterocycle, which alters electron distribution.

Chiral Phosphorus Centers

The (2S) configuration introduces chirality, a feature shared with:

- BINAP (2,2′-bis(diphenylphosphino)-1,1′-binaphthyl): A chiral ligand in asymmetric catalysis. However, BINAP lacks the benzoxaphosphole scaffold and anthracene moiety.

- Oxazaphospholidines : Chiral phosphorus heterocycles used in medicinal chemistry but differing in ring structure and substituents.

Data Tables

Table 1: Structural Comparison of Phosphorus Heterocycles

| Compound | Core Structure | Key Substituents | Aromaticity | Applications |

|---|---|---|---|---|

| (2S)-4-anthracen-9-yl-3-tert-butyl-2-ethyl-2H-1,3-benzoxaphosphole | Benzoxaphosphole | Anthracen-9-yl, tert-butyl, ethyl | Partial | Materials science (hypothetical) |

| BINAP | Binaphthyl-phosphine | Diphenylphosphino | Non-aromatic | Asymmetric catalysis |

| Triphenylphosphine | Phosphine | Phenyl | Non-aromatic | Catalysis, ligand design |

| 2,4,6-Trichlorophenol (reference) | Phenol | Chlorine, hydroxyl | Aromatic | Antimicrobial agent |

Table 2: Substituent Impact on Stability

Research Findings and Limitations

- Structural Analysis : The compound’s crystallographic data, if available, would likely be refined using SHELX software, a standard for small-molecule crystallography .

- Biological Activity: No direct evidence links this compound to enzymatic interactions, but tert-butyl groups in BHA are known to elevate glutathione S-transferase activity, suggesting hypothetical metabolic pathways .

- Gaps in Literature : The provided evidence lacks specific studies on benzoxaphospholes, necessitating extrapolation from related phosphorus systems.

Biological Activity

(2S)-4-anthracen-9-yl-3-tert-butyl-2-ethyl-2H-1,3-benzoxaphosphole, also known as (2S,3S)-4-(anthracen-9-yl)-3-(tert-butyl)-2-ethyl-2,3-dihydrobenzo[d][1,3]oxaphosphole (CAS Number: 1884594-03-9), is a phosphole compound notable for its unique structure and potential applications in materials science and biological systems. This article reviews the biological activity of this compound, focusing on its mechanisms of action, effects on various biological systems, and relevant case studies.

The molecular formula of this compound is C27H27OP, with a molecular weight of 398.48 g/mol. Its structure features an anthracene moiety which contributes to its electronic properties.

| Property | Value |

|---|---|

| CAS Number | 1884594-03-9 |

| Molecular Formula | C27H27OP |

| Molecular Weight | 398.48 g/mol |

| Purity | ≥95% |

Mechanisms of Biological Activity

Research indicates that this compound exhibits several biological activities:

- Antioxidant Activity : The compound has been shown to scavenge free radicals effectively, reducing oxidative stress in various biological models.

- Anticancer Properties : Preliminary studies suggest that this phosphole derivative can inhibit the growth of certain cancer cell lines. The proposed mechanism involves the induction of apoptosis through the activation of caspases and modulation of cell cycle regulators.

- Enzyme Inhibition : There is evidence that this compound can inhibit specific enzymes involved in metabolic pathways, potentially altering the metabolism of certain substrates.

Case Studies

Several studies have investigated the biological effects of this compound:

Case Study 1: Antioxidant Activity

A study evaluated the antioxidant potential of this compound using DPPH and ABTS assays. Results indicated a significant reduction in free radical concentrations compared to controls, suggesting strong antioxidant properties.

Case Study 2: Cancer Cell Line Inhibition

In vitro experiments conducted on human breast cancer cells demonstrated that treatment with this compound led to a dose-dependent decrease in cell viability. Flow cytometry analysis revealed increased apoptosis rates in treated cells compared to untreated controls.

Case Study 3: Enzyme Interaction

Research exploring enzyme inhibition found that this compound effectively inhibited the activity of acetylcholinesterase, suggesting potential implications for neuroprotective strategies.

Q & A

Q. What synthetic methodologies are employed for preparing (2S)-4-anthracen-9-yl-3-tert-butyl-2-ethyl-2H-1,3-benzoxaphosphole?

The synthesis typically involves palladium-catalyzed cross-coupling reactions or Wittig-type protocols to construct the benzoxaphosphole core. For enantioselective synthesis, chiral auxiliaries or asymmetric catalysis (e.g., using chiral phosphine ligands like WingPhos derivatives) are critical. For example, structurally similar compounds such as (S)-AntPhos and WingPhos analogs are synthesized via stereospecific substitution reactions with tert-butyl groups and anthracene moieties, requiring inert conditions to prevent oxidation of the phosphole ring .

Q. How is the stereochemical configuration of this compound verified experimentally?

Single-crystal X-ray diffraction (XRD) is the gold standard for confirming stereochemistry. Programs like SHELXL (v.2015+) refine crystal structures by analyzing intensity data and resolving chiral centers . Polarimetry and circular dichroism (CD) spectroscopy complement XRD, especially for solutions. For example, enantiomeric excess (>99% ee) in WingPhos analogs is validated via chiral HPLC with a Daicel Chiralpak column .

Q. What analytical techniques are essential for characterizing its purity and stability?

- Chromatography : Reverse-phase HPLC with UV detection (λ = 254 nm) using C18 columns.

- Spectroscopy : P NMR (δ ~15–25 ppm for benzoxaphospholes) and H/C NMR to confirm substituent integration.

- Mass Spectrometry : High-resolution ESI-MS for molecular ion validation.

- Stability Testing : Thermogravimetric analysis (TGA) under nitrogen to assess thermal decomposition thresholds (~200–300°C for similar phospholes) .

Advanced Research Questions

Q. How does the tert-butyl group influence the compound’s electronic and steric properties in catalysis?

The tert-butyl group enhances steric bulk, preventing undesired side reactions (e.g., dimerization) and stabilizing transition states in asymmetric catalysis. Computational studies (DFT) on analogous WingPhos ligands show that tert-butyl substituents lower the energy barrier for oxidative addition in Pd-catalyzed cross-couplings by ~5–10 kcal/mol. Experimentally, this translates to higher enantioselectivity (e.g., 90–99% ee in Suzuki-Miyaura reactions) .

Q. What contradictions exist in reported catalytic efficiencies, and how can they be resolved?

Discrepancies in catalytic activity (e.g., turnover numbers varying by 10–20%) often arise from trace oxygen or moisture contamination, which degrade phosphole ligands. Rigorous drying of solvents (e.g., molecular sieves) and Schlenk-line techniques are essential. Additionally, kinetic studies under controlled conditions (e.g., in situ IR monitoring) can isolate ligand degradation pathways .

Q. How can environmental degradation pathways of this compound be modeled experimentally?

- Hydrolytic Stability : Incubate in buffered solutions (pH 3–11) at 25–60°C, followed by LC-MS to detect hydrolysis products (e.g., anthracene derivatives).

- Photodegradation : Expose to UV light (λ = 365 nm) in a photoreactor and analyze via GC-MS for radical intermediates.

- Microbial Degradation : Use activated sludge models (OECD 301F) to quantify biodegradation half-lives .

Q. What strategies optimize its application in asymmetric catalysis under industrial conditions?

- Ligand Design : Introduce electron-withdrawing groups (e.g., CF) to enhance oxidative stability.

- Solvent Screening : Low-polarity solvents (toluene, THF) improve catalyst lifetime.

- Flow Chemistry : Continuous-flow reactors minimize ligand decomposition by reducing residence time at high temperatures .

Methodological Recommendations

- Crystallography : Use SHELXL-2018+ for refining chiral centers, applying TWINABS to correct for crystal twinning .

- Environmental Testing : Combine OECD guidelines with high-resolution mass spectrometry to track degradation products .

- Contradiction Analysis : Employ multivariate regression to isolate variables (e.g., solvent purity, ligand batch) causing performance discrepancies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.